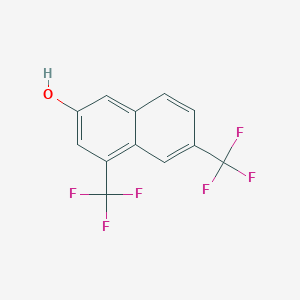

4,6-Bis(trifluoromethyl)naphthalen-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

142177-44-4 |

|---|---|

Molecular Formula |

C12H6F6O |

Molecular Weight |

280.16 g/mol |

IUPAC Name |

4,6-bis(trifluoromethyl)naphthalen-2-ol |

InChI |

InChI=1S/C12H6F6O/c13-11(14,15)7-2-1-6-3-8(19)5-10(9(6)4-7)12(16,17)18/h1-5,19H |

InChI Key |

YGHGKTOIPDITJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)O)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,6 Bis Trifluoromethyl Naphthalen 2 Ol and Analogous Structures

Precursor Synthesis Strategies

The construction of the target molecule logically begins with the synthesis of key precursors: trifluoromethylated naphthalenes and the core naphthalene-2-ol scaffold.

The introduction of a trifluoromethyl group onto a naphthalene (B1677914) ring is a critical step that can be achieved through several distinct chemical approaches. These methods are broadly categorized into nucleophilic and electrophilic trifluoromethylation.

Nucleophilic trifluoromethylation strategies typically involve the reaction of a nucleophilic "CF₃⁻" equivalent with an electrophilic naphthalene substrate, such as a halogenated or activated naphthalene. A prominent method utilizes trimethyl(trifluoromethyl)silane (Me₃SiCF₃), often referred to as the Ruppert-Prakash reagent. nih.gov This reagent, in the presence of a suitable initiator (e.g., a fluoride (B91410) salt like CsF), generates a trifluoromethyl anion that can displace a leaving group on the naphthalene ring. rsc.org For example, copper-catalyzed nucleophilic trifluoromethylation of iodo-naphthalenes with Me₃SiCF₃ provides a direct route to trifluoromethylated naphthalenes. rsc.org

Another approach involves the reaction of aryl lithium species with reagents that can deliver the CF₃ group. For instance, an aryllithium derived from a substituted naphthalene can be reacted with triphenylphosphite and subsequently transformed using Me₃SiCF₃/CsF to yield the trifluoromethylated product. rsc.orgst-andrews.ac.uk The choice of solvent is critical in these reactions to ensure efficiency and prevent side reactions. rsc.orgst-andrews.ac.uk

Table 1: Key Reagents in Nucleophilic Trifluoromethylation of Naphthalene Precursors

| Reagent/System | Substrate Type | Description |

|---|---|---|

| Me₃SiCF₃ / Fluoride Source | Halo-naphthalenes (I, Br) | Ruppert-Prakash reagent generates a CF₃⁻ nucleophile for substitution reactions, often catalyzed by copper. |

In contrast to nucleophilic methods, electrophilic trifluoromethylation involves the reaction of a "CF₃⁺" equivalent with a nucleophilic, electron-rich naphthalene substrate. This approach has gained considerable traction with the development of stable and effective electrophilic trifluoromethylating reagents. beilstein-journals.org

Hypervalent iodine reagents, often called Togni reagents, are a prominent class of compounds capable of transferring an electrophilic CF₃ group to arenes. acs.org These reagents can directly functionalize C-H bonds on the naphthalene ring under appropriate catalytic conditions. Another significant class of reagents includes S-(trifluoromethyl)diarylsulfonium salts, first developed by Yagupolskii and co-workers. nih.govbeilstein-journals.org These salts react with electron-rich aromatic systems to install a trifluoromethyl group. The reactivity of these reagents can be tuned by modifying the substituents on the aromatic rings of the iodane (B103173) or sulfonium (B1226848) core. acs.org

Table 2: Common Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example(s) | Mechanism |

|---|---|---|

| Hypervalent Iodine Reagents | Togni Reagents | Transfer a CF₃⁺ equivalent to nucleophilic arenes. acs.org |

The naphthalene-2-ol (β-naphthol) core is a common and accessible starting material. However, constructing substituted naphthalene-2-ol scaffolds from simpler precursors is also a well-established field. One powerful method is the electrophilic cyclization of specifically designed arene-containing propargylic alcohols. nih.gov Under mild reaction conditions using electrophiles like I₂, Br₂, or ICl, these alcohols can undergo a 6-endo-dig cyclization to regioselectively produce a variety of substituted naphthalenes and 2-naphthols. nih.gov

Another versatile strategy involves [4+2] cycloaddition reactions. For instance, the reaction of 4-hydroxy-2-pyrones with arynes (generated from o-silylaryl triflates) proceeds via a Diels-Alder reaction followed by a retro-Diels-Alder extrusion of carbon dioxide to furnish multisubstituted naphthalenes. rsc.orgrsc.org This method is tolerant of various functional groups, including electron-withdrawing trifluoromethyl groups. rsc.orgrsc.org Furthermore, existing 2-naphthols can be converted to 2-naphthylamines via the Bucherer reaction, which can then be used in subsequent reactions to build more complex steroidal frameworks containing the naphthalene-2-ol motif. mdpi.com

Synthesis of Trifluoromethylated Naphthalene Precursors

Direct and Indirect Synthetic Routes to 4,6-Bis(trifluoromethyl)naphthalen-2-ol

Synthesizing a difunctionalized naphthalene with a specific 4,6-substitution pattern requires precise control over the regioselectivity of the reactions. This is particularly complex for naphthalene-2-ol, where the hydroxyl group is a strong ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director.

A direct, one-pot synthesis of this compound is highly challenging. Therefore, a multi-step, regioselective approach is generally required. The strategy would involve the sequential introduction of the trifluoromethyl groups onto a pre-functionalized naphthalene-2-ol scaffold, leveraging the directing effects of the substituents at each stage.

A plausible synthetic pathway could begin with 6-bromo-naphthalen-2-ol. The hydroxyl group strongly activates the ring towards electrophilic substitution, primarily at the 1-position. To introduce the first CF₃ group at the 6-position, the bromo substituent could be converted via a metal-catalyzed nucleophilic trifluoromethylation reaction.

Once 6-(trifluoromethyl)naphthalen-2-ol (B3215632) is formed, the second trifluoromethyl group must be introduced at the 4-position. At this stage, the molecule has a powerful activating, ortho-, para-directing hydroxyl group and a strong deactivating, meta-directing trifluoromethyl group. The directing effects are as follows:

The -OH group at C2 directs electrophiles to C1 and C3.

The -CF₃ group at C6 directs electrophiles to C5 and C7.

This conflict in directing effects makes a direct electrophilic trifluoromethylation at the 4-position difficult. An alternative strategy would involve a more complex, multi-step sequence such as a halogenation at the desired position followed by a trifluoromethylation reaction, or the use of transition metal-catalyzed C-H activation methods that can override the innate directing group effects. The functionalization of 1,1′-bi-2-naphthol (BINOL) has shown that specific positions can be targeted through carefully chosen reaction conditions and reagents, providing a precedent for achieving high regioselectivity in complex naphthalene systems. nih.govacs.org

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like fluorinated naphthalenes by combining three or more reactants in a single step. These strategies are prized for their atom economy and ability to rapidly build molecular complexity.

One notable approach involves a three-component tandem functionalization of naphthalenes. rsc.org For instance, a ruthenium-catalyzed reaction can assemble simple naphthalenes, olefins, and alkyl bromides to create multifunctional naphthalene derivatives. rsc.org While not directly producing this compound, this methodology demonstrates the potential for introducing diverse functional groups onto a naphthalene core in a single operation. rsc.org

Another relevant strategy is the Diels-Alder reaction between 2-pyrones and aryne intermediates, generated from o-silylaryl triflates. rsc.org This method allows for the synthesis of multisubstituted naphthalenes. rsc.org By selecting appropriately substituted 2-pyrones, including those with electron-withdrawing groups like trifluoromethyl, it is possible to construct highly functionalized naphthalene rings. rsc.org The reaction proceeds through a [4+2] cycloaddition followed by a decarboxylative aromatization. rsc.org

Palladium(II)-catalyzed three-component coupling reactions, initiated by the acetoxypalladation of alkynes, also provide a route to synthesize γ,δ-unsaturated carbonyls, which can be precursors to cyclic structures. researchgate.net The versatility of MCRs makes them a powerful tool for generating libraries of complex naphthalene derivatives for further investigation. rsc.org

Table 1: Overview of Selected Multi-component Reaction Strategies for Naphthalene Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Ruthenium-Catalyzed C-H Functionalization | Naphthalene, Olefin, Alkyl Bromide | [RuCl₂(p-cymene)]₂, NaOAc, 80 °C | Multifunctional Naphthalenes | rsc.org |

| Diels-Alder/Aromatization | 2-Pyrone, o-Silylaryl Triflate (Aryne precursor) | CsF, 18-crown-6, MeCN | Multisubstituted Naphthalenes | rsc.org |

| Palladium-Catalyzed Coupling | Electron-deficient Alkyne, Acrolein/Methyl Vinyl Ketone | Divalent Palladium Catalyst | γ,δ-Unsaturated Carbonyls | researchgate.net |

Catalytic Methods in Naphthalene Synthesis

Catalysis is fundamental to the efficient and selective synthesis of fluorinated aromatic compounds. Various transition-metal catalysts have been employed to construct the naphthalene core and introduce trifluoromethyl groups.

Palladium Catalysis: Palladium catalysts are widely used in C-H functionalization and cross-coupling reactions. A notable method is the palladium-catalyzed dearomative cyclization of naphthalene derivatives, which can build complex fused polycyclic skeletons. acs.org For direct trifluoromethylation, Pd(OAc)₂ can be used with an electrophilic trifluoromethylating reagent, often employing a directing group strategy to achieve regioselectivity on aromatic rings. nih.gov

Copper Catalysis: Copper-catalyzed reactions have emerged as a key method for forming Ar-CF₃ bonds. In 2009, a copper-catalyzed trifluoromethylation of electron-poor aryl iodides was achieved using CuI and 1,10-phenanthroline. nih.gov This reaction is believed to proceed through a copper-trifluoromethyl complex and an arylcopper(III) intermediate. nih.gov

Zirconium Catalysis: Zirconium-based catalysts have shown high activity in asymmetric synthesis. For example, (R)-6,6'-Bis(trifluoromethanesulfonyl)-2,2'-dihydroxy-1,1'-binaphthyl, a derivative of BINOL, has been used to generate highly active zirconium catalysts for asymmetric Mannich-type reactions. researchgate.net The introduction of strong electron-withdrawing groups like the trifluoromethanesulfonyl group on the binaphthol ligand enhances the Lewis acidity and enantioselectivity of the catalyst. researchgate.net

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for synthesizing fluorinated compounds. Enzymes such as cytochrome P450s, lipases, and fluorinases can catalyze fluorination reactions under mild conditions. nih.gov Fluorinases are particularly noteworthy as they can directly form C-F bonds, representing an effective and promising method for creating fluorinated organic molecules. nih.gov

Table 2: Comparison of Catalytic Methods for Fluorinated Naphthalene Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium (e.g., Pd(dba)₂, SPhos) | Dearomative Cyclization | 2,2-Phenylnaphthyl acetonitriles | Construction of fused polycyclic skeletons. | acs.org |

| Copper (e.g., CuI, 1,10-phenanthroline) | Trifluoromethylation | Aryl iodides | Forms Ar-CF₃ bonds; effective for electron-poor substrates. | nih.gov |

| Zirconium/Modified BINOL | Asymmetric Catalysis | Imines, Silyl Enol Ethers | High enantioselectivity in Mannich-type reactions. | researchgate.net |

| Fluorinase Enzyme | Enzymatic Fluorination | S-adenosyl-L-methionine (SAM), Fluoride ion | Direct C-F bond formation under mild, aqueous conditions. | nih.gov |

Purification and Isolation Techniques for Complex Fluorinated Naphthols

The purification of complex fluorinated naphthols like this compound is critical for obtaining materials with the high purity required for advanced applications. The unique properties imparted by fluorine atoms, such as high lipophilicity and altered polarity, influence the choice of purification method.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. For naphthols, this often involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the pure compound crystallizes out. google.comijddr.in The choice of solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. ijddr.in Aliphatic or alicyclic hydrocarbons with at least five carbon atoms have been successfully used for the crystallization of alpha-naphthol from mixtures containing related impurities like tetralone. google.com

Distillation: For thermally stable, volatile compounds, distillation can be an effective purification method. Commercial 1-naphthol, which is often discolored due to impurities, can be purified by distillation, sometimes under vacuum to reduce the boiling point and prevent degradation. texiumchem.com However, azeotrope formation can be a limiting factor; for instance, alpha-naphthol forms a maximum boiling point azeotrope with alpha-tetralone, making complete separation by simple distillation difficult. google.com

Chromatography: Column chromatography is one of the most versatile and widely used purification techniques in organic synthesis. For fluorinated compounds, silica (B1680970) gel is a common stationary phase. rsc.orgnih.gov The crude product is dissolved in a minimal amount of solvent and applied to the top of a silica gel column. A solvent system (eluent) of appropriate polarity is then passed through the column to separate the components based on their differential adsorption to the silica gel. mdpi.com The separation is monitored, often by thin-layer chromatography (TLC), and fractions containing the pure product are collected and combined. rsc.org

Solvent Extraction and Washing: Liquid-liquid extraction is frequently used during the work-up of a reaction mixture. This involves partitioning the desired compound between two immiscible solvents to separate it from impurities. nih.gov Subsequent washing of the organic layer with aqueous solutions (e.g., saturated sodium bicarbonate, brine) can remove acidic or basic impurities and residual water-soluble reagents. mdpi.com The final pure compound is then obtained after drying the organic solvent and removing it under reduced pressure. nih.gov

Table 3: Common Purification Techniques for Fluorinated Naphthols

| Technique | Principle | Typical Application | Advantages | Considerations | Reference |

|---|---|---|---|---|---|

| Crystallization | Differential solubility at varying temperatures. | Removal of soluble impurities from a solid product. | Can yield very high purity material; scalable. | Requires finding a suitable solvent system; product loss in mother liquor. | google.com |

| Distillation | Separation based on differences in boiling points. | Purification of thermally stable liquids or low-melting solids. | Effective for removing non-volatile impurities. | Not suitable for thermally sensitive compounds; azeotropes can form. | texiumchem.com |

| Column Chromatography | Differential adsorption onto a stationary phase. | Separation of complex mixtures; isolation of target compounds. | Highly versatile; applicable to a wide range of compounds. | Can be time-consuming and require large solvent volumes. | rsc.orgnih.gov |

| Solvent Extraction | Partitioning between two immiscible liquid phases. | Initial work-up to separate the product from the reaction mixture. | Rapid and effective for initial purification. | Emulsion formation can be problematic; requires immiscible solvents. | nih.govmdpi.com |

Chemical Reactivity and Mechanistic Investigations of 4,6 Bis Trifluoromethyl Naphthalen 2 Ol

Reactivity of the Hydroxyl Group (—OH)

The hydroxyl group is a primary site for a variety of chemical transformations. However, its reactivity in 4,6-bis(trifluoromethyl)naphthalen-2-ol is substantially influenced by the electronic effects of the trifluoromethyl groups, which decrease the electron density on the oxygen atom, thereby reducing its nucleophilicity and increasing its acidity compared to unsubstituted 2-naphthol (B1666908).

Etherification and esterification are fundamental reactions of phenols and naphthols, typically involving the hydroxyl group acting as a nucleophile.

Etherification: In reactions like the Williamson ether synthesis, the hydroxyl group is first deprotonated by a strong base to form a more potent nucleophile, the naphthoxide ion. This ion then attacks an alkyl halide to form an ether. For this compound, the enhanced acidity of the hydroxyl proton facilitates deprotonation. However, the electron-withdrawing CF₃ groups reduce the nucleophilicity of the resulting naphthoxide, potentially slowing the rate of substitution compared to simpler naphthols.

Esterification: Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is generally inefficient for phenols. More common methods involve the reaction of the naphthol with more reactive carboxylic acid derivatives like acid chlorides or anhydrides, often in the presence of a base such as pyridine (B92270). rug.nl The reduced nucleophilicity of the hydroxyl group in this compound may necessitate the use of highly reactive acylating agents or stronger catalysts to achieve high yields. nih.gov

| Reaction Type | Reagents | Expected Product | Influence of CF₃ Groups |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 2-Alkoxy-4,6-bis(trifluoromethyl)naphthalene | Increased acidity aids deprotonation; reduced nucleophilicity of naphthoxide may slow reaction. |

| Esterification | Acid Chloride (RCOCl), Base (e.g., Pyridine) | 4,6-Bis(trifluoromethyl)naphthalen-2-yl ester | Reduced nucleophilicity of the -OH group requires highly reactive electrophiles. |

Oxidation: Naphthols can be susceptible to oxidation, which can lead to the formation of quinone-like structures or coupling products. The presence of two powerful electron-withdrawing CF₃ groups makes the naphthalene (B1677914) ring electron-deficient. This increased oxidation potential renders this compound more resistant to oxidation compared to 2-naphthol. nih.gov Forced oxidation under strong oxidizing conditions could potentially lead to ring cleavage or the formation of complex polymeric materials. Oxidative coupling reactions, such as the formation of BINOL-type compounds, are also conceivable, though the steric hindrance and electronic effects of the CF₃ groups would heavily influence the reaction's feasibility and regioselectivity. wikipedia.org

Reduction: The reduction of the aromatic naphthalene core is a challenging process that typically requires high-pressure hydrogenation with metal catalysts (e.g., Raney nickel, rhodium). The electron-deficient nature of the ring system in this compound might slightly facilitate this process compared to electron-rich naphthalenes. However, such reactions are generally non-selective and can lead to a mixture of partially and fully hydrogenated products (tetralin and decalin derivatives). The C-F bonds in the trifluoromethyl groups are highly stable and would remain intact under these conditions.

Hydrogen bonding plays a critical role in the physical and chemical properties of this compound. nih.gov The hydroxyl group is a potent hydrogen bond donor, while the oxygen atom and the fluorine atoms of the CF₃ groups can act as weak hydrogen bond acceptors.

Intermolecular Hydrogen Bonding: In the solid state and in non-polar solvents, this compound molecules will engage in intermolecular hydrogen bonding (O-H···O). This influences physical properties such as melting point and solubility. In protic solvents, it will form hydrogen bonds with solvent molecules.

Influence on Acidity: Hydrogen bonding with solvent molecules, particularly strong hydrogen bond acceptors like dimethyl sulfoxide (B87167) (DMSO), can stabilize the conjugate base (naphthoxide), thereby increasing the acidity (lowering the pKa) of the hydroxyl group.

Intramolecular Interactions: An intramolecular hydrogen bond could potentially form between the hydroxyl proton and a fluorine atom of the C4-trifluoromethyl group (O-H···F-C). The existence and strength of such a bond would depend on the geometry and the resulting ring strain. If present, this interaction would influence the conformation of the molecule and could slightly increase the acidity of the -OH group by polarizing the O-H bond. nih.gov

Reactivity of the Naphthalene Core

The reactivity of the aromatic rings is a balance between the activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing trifluoromethyl groups.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the naphthalene ring. masterorganicchemistry.comyoutube.com The outcome is determined by the directing effects of the existing substituents.

-OH Group Effect: The hydroxyl group is a powerful activating group that directs incoming electrophiles to the positions ortho and para to it (C1 and C3).

-CF₃ Group Effect: The trifluoromethyl group is a very strong deactivating group due to its powerful inductive electron-withdrawing effect (-I effect). It directs incoming electrophiles to the meta position. masterorganicchemistry.com

The combined influence of these groups makes the analysis complex. The powerful activating effect of the -OH group generally dominates the directing effects. Therefore, electrophilic attack is most likely to occur at positions activated by the hydroxyl group.

Analysis of Potential Substitution Sites:

Position 1: ortho to the activating -OH group and meta to the C6-CF₃ group. This position is strongly activated and is a likely site for substitution.

Position 3: para to the activating -OH group and ortho to the deactivating C4-CF₃ group. Activation by the -OH group is strong, but proximity to the deactivating CF₃ group may hinder attack.

Position 5: ortho to the deactivating C4-CF₃ group and para to the deactivating C6-CF₃ group. This position is strongly deactivated.

Position 7: ortho to the deactivating C6-CF₃ group and meta to the C4-CF₃ group. This position is also strongly deactivated.

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -OH | Resonance Donor (+R), Inductive Acceptor (-I) | Strongly Activating | ortho, para (Positions 1, 3) |

| -CF₃ | Strong Inductive Acceptor (-I) | Strongly Deactivating | meta |

Nucleophilic aromatic substitution (SNAr) typically requires two key features: a strong electron-withdrawing group to activate the ring and a good leaving group (like a halogen). youtube.comyoutube.com

The parent molecule, this compound, does not have a suitable leaving group on the aromatic core and thus will not undergo SNAr directly. However, the presence of two potent electron-withdrawing CF₃ groups makes the naphthalene ring highly electron-deficient. st-andrews.ac.uk If a derivative of this compound were synthesized that contained a leaving group (e.g., Cl, Br) at a position activated by the CF₃ groups, it would be highly susceptible to SNAr.

For instance, in a hypothetical 1-chloro-4,6-bis(trifluoromethyl)naphthalen-2-ol, the carbon at C1 is para to the C4-CF₃ group. This position would be highly activated towards attack by nucleophiles, leading to the displacement of the chloride ion. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, whose stability is greatly enhanced by the CF₃ groups. researchgate.net

Cycloaddition and Annulation Reactions

The electron-deficient nature of the naphthalene ring in this compound, a result of the two -CF3 groups, makes it a potential candidate for cycloaddition reactions with electron-rich species. While direct studies on this specific molecule are not prevalent, the reactivity can be inferred from related systems. Naphthalene derivatives can undergo dearomative [4+2] cycloaddition reactions. For instance, visible-light energy-transfer catalysis has been used for the intermolecular dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes, yielding bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.gov The strong electron-withdrawing nature of the trifluoromethyl groups would be expected to lower the energy of the LUMO of the naphthalene system, potentially facilitating cycloaddition reactions with suitable electron-rich dienes.

Annulation reactions involving 2-naphthols are well-documented for creating fused ring systems. N-heterocyclic carbenes (NHCs) have been shown to catalyze the annulation of enals with 2-naphthols to produce enantioenriched β-arylsplitomicins. nih.govresearchgate.net Additionally, donor-acceptor cyclopropanes and cyclobutanes can undergo formal [3+2] and [4+3] cycloaddition or ring-opening/cyclization reactions with 2-naphthols to form highly functionalized naphthalene-fused cyclopentanes and oxepines, respectively. bohrium.comfrontiersin.org The electronic properties of this compound would likely influence the regioselectivity and rate of such annulation reactions.

| Reaction Type | Reactant Partner (Example) | Potential Product Class | Key Features |

|---|---|---|---|

| Dearomative [4+2] Cycloaddition | Electron-rich alkenes (e.g., vinyl benzenes) | Bicyclo[2.2.2]octa-2,5-diene derivatives | Requires overcoming aromaticity; facilitated by photocatalysis. nih.gov |

| NHC-Catalyzed Annulation | α,β-Unsaturated aldehydes (enals) | Naphthopyran-3-ones (β-arylsplitomicins) | Forms a new heterocyclic ring fused to the naphthalene core. nih.govsemanticscholar.org |

| [3+2] Annulation | Donor-Acceptor Cyclopropanes | Naphthalene-fused cyclopentanes | Proceeds via a domino ring-opening/cyclization mechanism. frontiersin.org |

Photoinduced Reactivity Profiles

Naphthols are known to exhibit distinct reactivity upon photoexcitation. This reactivity can lead to the formation of highly reactive intermediates and subsequent chemical transformations.

The photoexcitation of naphthols in aqueous solutions can lead to processes such as photoinduced dehydration. While specific studies on the photohydrolysis of this compound are limited, the general mechanism for 2-naphthol derivatives involves the formation of a quinone methide intermediate, which can then be attacked by water. dntb.gov.ua The presence of trifluoromethyl groups, being strongly electron-withdrawing, would stabilize the intermediate and influence the kinetics of both its formation and subsequent reaction with water.

Upon irradiation, this compound is expected to form a quinone-methide (QM) intermediate. Quinone methides are highly reactive Michael acceptors. dntb.gov.ua Research has demonstrated that 4-trifluoromethyl phenols can serve as effective precursors for photogenerating quinone methides, which act as latent electrophiles. acs.org The formation of these QM-type intermediates from trifluoromethyl-substituted naphthols upon irradiation allows for specific covalent modification of biological nucleophiles like lysine (B10760008) residues. acs.org The trifluoromethyl groups play a crucial role in facilitating the formation of this reactive intermediate and modulating its electrophilicity. These fluoroalkyl quinone methides are valuable in various synthetic applications. cabidigitallibrary.orgmdpi.comacs.org

Role of Trifluoromethyl Groups in Directing Reactivity

The two trifluoromethyl groups are the primary determinants of the chemical behavior of this compound. They exert powerful electronic and steric effects that direct the course of chemical reactions.

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry, primarily through a strong negative inductive (-I) effect. nih.gov The presence of two such groups on the naphthalene ring significantly reduces the electron density of the aromatic system. This has several consequences:

Increased Acidity: The electron withdrawal stabilizes the corresponding naphthoxide anion, making the hydroxyl group more acidic compared to unsubstituted 2-naphthol.

Aromatic Deactivation: The naphthalene ring is strongly deactivated towards electrophilic aromatic substitution. Electrophiles will be less likely to attack the electron-poor ring.

Activation towards Nucleophilic Attack: Conversely, the ring is activated for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.

Enhanced Electrophilicity: The electron-withdrawing properties enhance the electrophilic character of reaction intermediates, such as the quinone methide formed upon photoexcitation. nih.gov Studies on poly(CF3)-substituted naphthalene derivatives confirm that the presence of multiple trifluoromethyl groups significantly alters the electronic properties of the molecule. nih.govresearchgate.net

| Effect | Consequence for this compound | Underlying Principle |

|---|---|---|

| Increased Acidity of -OH | Lower pKa compared to 2-naphthol. | Inductive stabilization of the conjugate base (naphthoxide). |

| Deactivation to Electrophilic Substitution | Reduced reactivity with electrophiles (e.g., in nitration, halogenation). | Lowered electron density of the π-system. rsc.org |

| Activation to Nucleophilic Substitution | Increased susceptibility to attack by nucleophiles (if a leaving group is present). | Stabilization of negatively charged intermediates (Meisenheimer complexes). |

| Enhanced Intermediate Electrophilicity | Increased reactivity of the corresponding quinone methide. nih.gov | Strong electron withdrawal enhances positive character at electrophilic centers. nih.gov |

While the trifluoromethyl group is often considered sterically similar to a chlorine atom, its bulk is not insignificant and can influence reaction pathways. nih.gov In this compound, the -CF3 group at the 4-position is peri to the 5-position, and the -CF3 group at the 6-position is adjacent to the 5- and 7-positions. This steric hindrance can:

Direct Regioselectivity: In reactions like cycloadditions or annulations, the steric bulk of the -CF3 groups can block certain approaches of the incoming reagent, favoring reaction at less hindered sites. acs.org For example, in a [3+2] cycloaddition, the approach of the 1,3-dipole would likely be directed away from the bulky trifluoromethyl groups. researchgate.net

Influence Conformational Preferences: The steric interactions can affect the preferred conformation of reaction intermediates and transition states, thereby influencing the stereochemical outcome of a reaction. nih.gov

Inhibit Reactions: In some cases, severe steric crowding can altogether prevent a reaction from occurring at a sterically congested site.

The interplay between these powerful electronic and steric effects makes this compound a molecule with complex and tunable reactivity, suitable for various applications in materials science and medicinal chemistry.

Spectroscopic Characterization and Structural Elucidation of 4,6 Bis Trifluoromethyl Naphthalen 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific NMR data, including chemical shifts (δ) or coupling constants (J), for 4,6-Bis(trifluoromethyl)naphthalen-2-ol were found. A detailed analysis requires experimental spectra which appear to be unpublished or otherwise unavailable.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling

Information unavailable.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Information unavailable.

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

Information unavailable.

Vibrational Spectroscopy

No specific FT-IR or Raman spectra for this compound were found. Therefore, an analysis of its functional groups and vibrational fingerprint cannot be conducted.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Information unavailable.

Raman Spectroscopy for Vibrational Fingerprinting

Information unavailable.

Further research or de novo spectroscopic analysis of this compound would be required to generate the data necessary to fulfill the requested detailed article.

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of this compound is predicted to be dominated by π → π* transitions characteristic of the naphthalene (B1677914) aromatic system. While direct experimental data is unavailable, the spectrum of the parent compound, naphthalen-2-ol, serves as a valuable reference. Naphthalen-2-ol in solution exhibits multiple absorption bands, typically in the range of 260-350 nm.

The introduction of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups at the 4- and 6-positions is expected to significantly modulate the electronic structure of the naphthalene core. These groups can induce a bathochromic (red-shift) or hypsochromic (blue-shift) effect on the absorption maxima (λmax) depending on their interaction with the π system and the hydroxyl group. Computational studies on similar aromatic systems using methodologies like Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict these shifts and the corresponding oscillator strengths (f) of the electronic transitions. biointerfaceresearch.comsapub.org For trifluoromethyl-substituted quinolines, for instance, electronic transitions are observed in the 250–500 nm UV-vis region, attributed to π → π* transitions of the heterocyclic ring.

Table 1: Predicted UV-Vis Absorption Characteristics for this compound in a Nonpolar Solvent

| Predicted λmax (nm) | Transition Type | Expected Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| ~330-360 | π → π* (Lowest Energy) | Moderate-High | Shifted from naphthalen-2-ol baseline due to -CF₃ groups. |

| ~270-300 | π → π* | High | Corresponds to higher energy transitions within the naphthalene ring. |

| ~220-240 | π → π* | Very High | Corresponds to higher energy transitions within the naphthalene ring. |

Note: This table contains predicted data based on the known spectrum of naphthalen-2-ol and the expected electronic effects of trifluoromethyl substituents. Actual values may vary.

Naphthalen-2-ol is known to be fluorescent, and it is anticipated that this compound will also exhibit fluorescence. The emission spectrum is expected to be a near mirror image of the lowest energy absorption band. The trifluoromethyl groups are likely to influence the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process.

The -CF₃ group can enhance photophysical properties and stability in organic molecules. Studies on other trifluoromethylated aromatic systems, such as quinoline-phenol Schiff bases, have shown good fluorescence quantum yield values. The presence of these electron-withdrawing groups can increase electron transport capabilities and reduce intermolecular stacking in the solid state, which can affect emission properties. The quantum yield would be determined relative to a known standard, such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene, using the comparative method.

Table 2: Predicted Fluorescence Properties for this compound

| Property | Predicted Value | Method of Determination |

|---|---|---|

| Excitation Wavelength (λex) | ~330-360 nm | Based on predicted λmax |

| Emission Wavelength (λem) | ~350-450 nm | Stokes shift dependent |

| Quantum Yield (Φf) | 0.1 - 0.7 | Comparative method vs. standard |

| Stokes Shift (Δν) | 2000 - 5000 cm⁻¹ | Calculated from λex and λem |

Note: This table contains predicted data. The actual quantum yield can be highly sensitive to solvent polarity and temperature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₂H₆F₆O), the exact molecular weight can be precisely calculated.

The molecular ion peak (M⁺˙) in an electron ionization (EI) mass spectrum is expected to be prominent due to the stability of the aromatic naphthalene ring. The fragmentation pattern would likely be characterized by the loss of stable fragments associated with the trifluoromethyl and hydroxyl groups.

Key predicted fragmentation pathways include:

Loss of a fluorine atom: [M - F]⁺

Loss of a trifluoromethyl radical: [M - CF₃]⁺, which would be a significant and indicative peak.

Loss of carbon monoxide: [M - CO]⁺, a common fragmentation for phenols.

Loss of HF: [M - HF]⁺˙

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion Formula | Identity | Relative Abundance |

|---|---|---|---|

| 280.0296 | [C₁₂H₆F₆O]⁺˙ | Molecular Ion (M⁺˙) | High |

| 261.0267 | [C₁₂H₆F₅O]⁺ | [M - F]⁺ | Low to Moderate |

| 211.0371 | [C₁₁H₆F₃O]⁺ | [M - CF₃]⁺ | High |

| 142.0342 | [C₁₀H₅F₂]⁺ | [M - CF₃ - CO - H]⁺ | Moderate |

Note: This table presents theoretical m/z values and predicted relative abundances. Actual fragmentation patterns may reveal more complex rearrangements.

X-ray Crystallography for Solid-State Structural Determination

The crystal packing of this compound would be governed by a combination of hydrogen bonding and non-covalent interactions involving fluorine. The hydroxyl group is expected to form strong O-H···O or O-H···F hydrogen bonds, which would be a primary organizing motif.

Furthermore, the trifluoromethyl groups would facilitate a range of other interactions that are characteristic of fluorinated organic molecules:

π–π Stacking: The electron-deficient nature of the bis(trifluoromethyl)naphthalene ring system could lead to offset or slipped-stacking arrangements with neighboring rings.

F···π Interactions: An interaction between the fluorine atoms of a -CF₃ group and the π-system of an adjacent naphthalene ring.

F···F Interactions: Close contacts between fluorine atoms on neighboring molecules.

C-H···F Hydrogen Bonding: Weak hydrogen bonds between aromatic C-H donors and fluorine acceptors. biointerfaceresearch.com

Studies on perfluorohalogenated naphthalenes show that unique stacking interactions are often governed by a combination of electrostatic and dispersion forces. researchgate.net

The naphthalene ring system is inherently planar and rigid. Therefore, the primary conformational features of interest in this compound would be the orientation of the hydroxyl proton and the rotational conformation of the two trifluoromethyl groups.

Hydroxyl Group: The C-O-H angle and the torsion angle involving the hydroxyl hydrogen would be influenced by its participation in intra- or intermolecular hydrogen bonding.

Trifluoromethyl Groups: The C-C-F bond angles are expected to be close to the ideal tetrahedral angle, slightly distorted due to steric and electronic effects. The C(Ar)-CF₃ bonds are rotatable. The torsion angles describing the orientation of the fluorine atoms relative to the naphthalene plane would likely adopt a staggered conformation to minimize steric repulsion with adjacent atoms.

Table 4: Predicted Key Torsion Angles for this compound

| Torsion Angle | Description | Predicted Angle (°) | Notes |

|---|---|---|---|

| C3-C4-C-F | Rotation of C4-CF₃ group | ~30, 90, 150 | Staggered conformation relative to the ring. |

| C5-C6-C-F | Rotation of C6-CF₃ group | ~30, 90, 150 | Staggered conformation relative to the ring. |

| C1-C2-O-H | Orientation of hydroxyl proton | ~0 or ~180 | Dependent on hydrogen bonding environment. |

Note: This table contains generalized predicted data based on steric and electronic principles. Actual values are determined by the specific crystal packing forces.

Computational Chemistry and Theoretical Studies on 4,6 Bis Trifluoromethyl Naphthalen 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine molecular systems at the atomic level. For 4,6-Bis(trifluoromethyl)naphthalen-2-ol, these methods are employed to determine its most stable conformation and to calculate a wide array of electronic properties with high precision.

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic properties of molecules. nih.gov It has proven to be a powerful tool for studying the structures and energetic properties of complex organic compounds. nih.gov DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are frequently applied to poly(trifluoromethyl)substituted naphthalene (B1677914) derivatives to study changes in their electronic properties. nih.govnih.govresearchgate.net

For this compound, geometry optimization would be the first step, where the DFT method calculates the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. Following optimization, the same level of theory is used to compute its electronic structure, including molecular orbital energies and charge distributions. The presence of the strongly electron-withdrawing trifluoromethyl groups is known to significantly affect the electronic properties of the aromatic system. mdpi.com

Table 1: Representative Theoretical Parameters for Substituted Naphthalenes This table presents typical data obtained from DFT calculations on related naphthalene derivatives to illustrate the expected values for this compound.

| Parameter | Method | Basis Set | Typical Value |

| Optimization & Frequencies | B3LYP | 6-311+G(d,p) | Confirms minimum energy structure |

| HOMO Energy | B3LYP | 6-311+G(d,p) | -6.0 to -7.0 eV |

| LUMO Energy | B3LYP | 6-311+G(d,p) | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | B3LYP | 6-311+G(d,p) | 4.0 to 5.0 eV |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. worldwidejournals.com While computationally more demanding than DFT, they can provide a valuable benchmark for electronic structure calculations. For a molecule like this compound, ab initio calculations could be used to obtain highly accurate energies and molecular properties. These methods are particularly useful for calculating reorganization energies and ionization potentials to shed light on charge transfer properties. researchgate.net Comparing results from both DFT and ab initio methods allows for a more comprehensive and validated understanding of the molecule's electronic characteristics.

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical reactivity, optical properties, and intermolecular interactions. Key aspects of this structure include the frontier molecular orbitals, the distribution of charge across the molecule, and the electronic influence of the trifluoromethyl substituents.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. worldwidejournals.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. worldwidejournals.com The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter that reflects chemical reactivity and stability. worldwidejournals.comscirp.org

For naphthalene derivatives, the HOMO and LUMO are typically π-orbitals distributed across the aromatic core. researchgate.net In this compound, the electron-withdrawing trifluoromethyl groups are expected to lower the energies of both the HOMO and LUMO. The hydroxyl (-OH) group, being an electron-donating group, would have an opposing effect, primarily raising the HOMO energy. The interplay of these groups determines the final orbital energies and the magnitude of the energy gap. A smaller energy gap generally implies higher chemical reactivity. worldwidejournals.com

Table 2: Calculated Frontier Orbital Energies for Naphthalene Derivatives This table provides a comparison of typical HOMO-LUMO energy values for naphthalene and a substituted cyanonaphthalene to illustrate the effect of substituents. Values for this compound are expected to be influenced by both electron-withdrawing and donating groups.

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |

| 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate | B3LYP/6–311+ G(d,p) | Not Specified | Not Specified | 3.17 | nih.gov |

Charge Distribution and Electrostatic Potentials

The distribution of electron density within this compound is highly non-uniform due to the presence of electronegative fluorine and oxygen atoms. This charge distribution can be visualized using molecular electrostatic potential (MEP) maps. MEP maps illustrate the electrostatic potential on the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). mdpi.com

For this molecule, negative potential is expected to be concentrated around the oxygen atom of the hydroxyl group and the fluorine atoms of the trifluoromethyl groups. The hydrogen atom of the hydroxyl group and regions of the aromatic ring will likely exhibit positive or less negative potential. This charge separation results in a significant molecular dipole moment and governs how the molecule interacts with other polar molecules and biological targets.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com The presence of two such groups at the 4 and 6 positions of the naphthalene core significantly alters the electronic properties of the aromatic rings. mdpi.com

Reaction Mechanism Elucidation

Computational studies are instrumental in mapping the energetic landscapes of chemical reactions, providing insights into the pathways molecules are most likely to follow. For this compound, theoretical investigations would focus on understanding how it interacts with other reagents and the energetic barriers associated with these transformations.

Transition State Characterization and Activation Energies

A critical aspect of understanding a reaction mechanism is the identification and characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are employed to locate these fleeting structures. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate.

For a hypothetical reaction involving this compound, computational chemists would model the geometries of the reactants, the transition state, and the products. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Different reaction pathways can be compared by calculating their respective activation energies, allowing for the prediction of the most favorable mechanism.

Table 1: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

| Pathway A | DFT (B3LYP/6-31G*) | Data not available |

| Pathway B | DFT (M06-2X/def2-TZVP) | Data not available |

Note: This table is illustrative. Specific computational data for this compound is not currently available in public research databases.

Intermediate Species Analysis (e.g., Meisenheimer complexes)

Many organic reactions proceed through the formation of one or more intermediates—species that are more stable than transition states but less stable than the final products. In the context of nucleophilic aromatic substitution (SNAr) reactions, Meisenheimer complexes are crucial intermediates. These are adducts formed by the attack of a nucleophile on an electron-deficient aromatic ring.

Solvent Effects in Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these solvent effects, either explicitly by including individual solvent molecules in the calculation or implicitly by treating the solvent as a continuous medium with specific dielectric properties (e.g., the Polarizable Continuum Model, PCM).

For reactions involving this compound, theoretical studies would investigate how the polarity of the solvent influences the stability of reactants, transition states, and intermediates. For instance, a polar solvent might preferentially stabilize a charged transition state, thereby lowering the activation energy and accelerating the reaction. By performing calculations in different simulated solvent environments, a deeper understanding of the reaction's behavior under various experimental conditions can be achieved.

Prediction of Spectroscopic Properties

Computational chemistry is also a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the chemical shifts (δ) and coupling constants (J) of NMR-active nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for these calculations.

For this compound, computational models would be used to calculate the magnetic shielding of each proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nucleus. These shielding values are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Similarly, spin-spin coupling constants between neighboring nuclei can be computed, providing further insight into the molecule's connectivity and stereochemistry.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| ¹H | Data not available | Data not available |

| ¹³C | Data not available | Data not available |

| ¹⁹F | Data not available | Data not available |

Note: This table is for illustrative purposes. Specific computational data for this compound is not currently available in public research databases.

Simulation of IR and UV-Vis Spectra

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about a molecule's vibrational modes and electronic transitions, respectively. Computational methods can simulate these spectra, offering a theoretical counterpart to experimental measurements.

IR spectra are simulated by calculating the vibrational frequencies of the molecule. This is typically done by performing a frequency calculation after a geometry optimization. The resulting frequencies correspond to the various stretching, bending, and torsional motions of the atoms.

UV-Vis spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic excitations from the ground state to various excited states. These excitation energies and their corresponding oscillator strengths can be used to generate a theoretical UV-Vis spectrum, which can help in assigning the electronic transitions observed experimentally.

Intermolecular Interactions and Crystal Engineering

The trifluoromethyl groups on the naphthalene ring are key players in forming a network of weak intermolecular interactions. The high electronegativity of fluorine atoms creates localized electron-deficient regions on the fluorine atoms and electron-rich regions on the π-system of the naphthalene ring, leading to specific, directional contacts.

F···π Interactions: The electron-rich π-system of the naphthalene ring of one molecule can interact favorably with the electrophilic fluorine atoms of a neighboring molecule. Computational studies on analogous trifluoromethylated aromatic systems show that these interactions are influenced by the charge distribution of the aromatic system and can contribute significantly to the stabilization of crystal packing. nih.govresearchgate.net Enhanced π-π interactions are often observed in trifluoromethylated dimers due to an increased molecular quadrupole moment and dispersion forces. nih.gov

The following table provides representative data from computational studies on analogous molecular systems to illustrate the typical characteristics of these weak fluorine interactions.

| Interaction Type | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) | Nature of Interaction |

| F···π | 2.8 - 3.5 | -0.5 to -2.5 | Primarily electrostatic and dispersion |

| F···F | 2.7 - 3.2 | -0.3 to -1.5 | Dispersion with electrostatic contribution |

Note: The data in this table are illustrative and represent typical values found in computational studies of various trifluoromethylated aromatic compounds, not specific measured values for this compound.

The prediction of supramolecular assemblies for this compound involves considering the hierarchy of intermolecular interactions. The most dominant interaction is expected to be the hydrogen bond originating from the hydroxyl group. This -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of robust supramolecular synthons, such as chains or cyclic motifs of O-H···O bonds. nih.gov

Building upon this primary hydrogen-bonded framework, the weaker C-H···F, F···π, and F···F interactions will guide the three-dimensional arrangement of these primary motifs. researchgate.net The interplay between the strong, directional hydrogen bonds and the numerous, weaker fluorine contacts is a central theme in the crystal engineering of such molecules. rsc.org It is conceivable that the trifluoromethyl groups will direct the packing in regions where strong hydrogen bond acceptors are absent, filling the space and maximizing crystal density through a network of weaker contacts. The conformational flexibility of the molecule is limited, but the orientation of the -CF₃ groups can influence which weak interactions are favored, potentially leading to polymorphism where different crystal packings are accessible and possess similar lattice energies.

Derivatization and Functionalization Strategies for Expanded Chemical Diversity

Modification of the Hydroxyl Group

The phenolic hydroxyl group is a primary site for functionalization, readily undergoing reactions to form ethers and esters. These modifications can significantly alter the compound's polarity, lipophilicity, and hydrogen bonding capacity.

The conversion of the hydroxyl group to an ether is a common and effective strategy for modifying the molecule's properties. The Williamson ether synthesis is a classic and highly versatile method for this transformation. brainly.comkhanacademy.org This reaction involves the deprotonation of the naphthol to form a more nucleophilic naphthoxide anion, which then displaces a halide from an alkyl or aryl halide in an SN2 reaction. libretexts.orglibretexts.org

The first step is the deprotonation of the alcohol using a suitable base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to generate the alkoxide. khanacademy.orglibretexts.org The resulting nucleophile can then be reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding alkyl ether. Primary alkyl halides are preferred to minimize competing elimination reactions. libretexts.org

Table 1: Representative Conditions for Williamson Ether Synthesis on Naphtholic Substrates

| Starting Material | Reagents | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Naphthol (B1666908) | 1-Iodobutane | - | - | Butyl Naphthyl Ether | brainly.com |

| Alcohol | Alkyl Halide | Strong Base (e.g., NaH) | Aprotic Solvent | Alkyl Ether | khanacademy.org |

| Alcohol | Primary Alkyl Halide/Tosylate | Strong Base (e.g., NaH) | - | Alkyl Ether | libretexts.org |

Acylation to Form Esters

Acylation of the hydroxyl group to form esters is another fundamental derivatization technique. Esters are typically synthesized by reacting the naphthol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl).

This transformation replaces the hydrogen-bond-donating hydroxyl group with an ester functionality, which can serve as a hydrogen-bond acceptor. The nature of the R group in the acyl chain (from R-COCl or (R-CO)₂O) can be varied extensively to fine-tune the steric and electronic properties of the resulting molecule. Palladium-catalyzed esterification of aryl halides using formates has also been developed as an alternative method. orgsyn.org Furthermore, trifluoromethyl ketones can be synthesized from esters, indicating a pathway for further functionalization. beilstein-journals.orgnih.gov

Table 2: General Methods for Ester Synthesis from Phenols

| Phenolic Compound | Acylating Agent | Base/Catalyst | Product Type |

|---|---|---|---|

| 4,6-Bis(trifluoromethyl)naphthalen-2-ol | Acyl Chloride (R-COCl) | Pyridine or Triethylamine | Naphthyl Ester |

| This compound | Acid Anhydride ((R-CO)₂O) | Pyridine or Triethylamine | Naphthyl Ester |

| Aryl Halide | Aryl Formate | Palladium Catalyst | Aryl Ester |

Functionalization of the Naphthalene (B1677914) Ring

The naphthalene ring itself offers multiple positions for substitution, allowing for the introduction of new functional groups that can serve as handles for further chemical transformations or directly contribute to the molecule's activity. The directing effects of the existing substituents—the activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing trifluoromethyl groups—will influence the regioselectivity of these reactions.

Introducing halogen atoms, such as bromine or iodine, onto the naphthalene scaffold is a key strategic step for enabling a wide array of palladium-catalyzed cross-coupling reactions. nih.gov Electrophilic aromatic substitution reactions can be used to install these halogens. For instance, bromination can be achieved using molecular bromine (Br₂) with a catalyst. cardiff.ac.uk The position of bromination on the naphthalene ring is influenced by the existing substituents. The hydroxyl group strongly directs incoming electrophiles to the ortho and para positions (C1, C3), while the trifluoromethyl groups direct to the meta positions (C5, C7).

Once halogenated, the derivative becomes a versatile precursor for reactions that form new carbon-carbon or carbon-heteroatom bonds. The site-selective functionalization of polyhalogenated arenes is a powerful tool for building molecular complexity. nih.gov

Table 3: Strategies for Halogenation of Naphthalene Scaffolds

| Substrate | Reagent | Reaction Type | Potential Outcome for Target Molecule | Reference |

|---|---|---|---|---|

| Naphthalene | Bromine (Br₂) over KSF clay | Electrophilic Aromatic Bromination | Introduction of Br at C1, C3, C5, or C7 | cardiff.ac.uk |

| Bromo-naphthalene precursor | Variety of cross-coupling partners | Palladium-catalyzed cross-coupling | Diverse library of functionalized naphthalenes | nih.gov |

Amine and Other Nitrogen-Containing Functionalizations

The incorporation of nitrogen-containing functional groups, particularly amines, is a prevalent strategy in medicinal chemistry. One common approach is to first halogenate the naphthalene ring and then perform a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. This allows for the formation of aryl amines from aryl halides.

Alternatively, methods for the direct synthesis of trifluoromethylated amines have been developed. nih.govorganic-chemistry.orgrsc.org Naphthalene derivatives can also be synthesized through nitrogen-to-carbon transmutation of isoquinolines, offering another route to nitrogen-containing polycyclic structures. nih.govnih.govresearchgate.net The synthesis of α-trifluoromethyl amines is a particularly active area of research, with various catalytic enantioselective methods available. nih.govacs.org

Table 4: Selected Methods for Nitrogen Functionalization

| Method | Description | Starting Material | Key Reagents | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd-catalyzed C-N bond formation | Halogenated Naphthalene | Amine, Pd catalyst, Ligand, Base | - |

| N-Trifluoromethylation | One-pot synthesis of trifluoromethylated amines | Secondary Amine | (Me₄N)SCF₃, AgF | nih.gov |

| N-to-C Transmutation | Skeletal editing of isoquinolines to form naphthalenes | Isoquinoline | Phosphonium ylide | nih.govnih.gov |

Carbon-Carbon Bond Formations (e.g., Friedel-Crafts, Heck, Suzuki)

Creating new carbon-carbon bonds is fundamental to expanding the core structure of this compound. Several powerful reactions are available for this purpose, typically requiring prior functionalization of the naphthalene ring.

Friedel-Crafts Reaction : The Friedel-Crafts alkylation and acylation reactions attach substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.orgnih.gov However, the naphthalene ring in the target molecule is heavily deactivated by the two strong electron-withdrawing trifluoromethyl groups. This deactivation makes traditional Friedel-Crafts reactions directly on this ring challenging. Intramolecular Friedel-Crafts reactions, however, are effective for creating fused ring systems. masterorganicchemistry.com

Heck Reaction : The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. nih.govlibretexts.org To utilize this reaction, the this compound would first need to be halogenated (see 6.2.1) or converted to a triflate at the hydroxyl group. The resulting aryl halide or triflate could then be coupled with various alkenes to introduce new carbon-carbon bonds. beilstein-journals.orgnih.gov

Suzuki Reaction : The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. researchgate.net A halogenated derivative of this compound could be coupled with a wide range of aryl or vinyl boronic acids to form biaryl or aryl-alkene structures, respectively. This method is known for its mild reaction conditions and tolerance of many functional groups. nih.gov

Table 5: Overview of C-C Bond Forming Reactions

| Reaction | Required Precursor from Target Molecule | Coupling Partner | Catalyst System |

|---|---|---|---|

| Friedel-Crafts | (Challenging due to deactivation) | Alkyl/Acyl Halide | Lewis Acid (e.g., AlCl₃) |

| Heck | Halogenated or Triflated Naphthalene | Alkene | Palladium Catalyst + Base |

| Suzuki | Halogenated or Triflated Naphthalene | Boronic Acid/Ester | Palladium Catalyst + Base |

Development of Chiral Derivatives

The introduction of chirality into the this compound scaffold is a critical step for applications in asymmetric synthesis and catalysis. Developing chiral derivatives allows for the creation of enantiomerically pure compounds, which is essential in fields such as pharmaceuticals and materials science. Strategies to achieve this primarily involve asymmetric synthesis, enantioselective transformations, and the use of chiral auxiliaries.

Asymmetric Synthesis and Enantioselective Transformations

Asymmetric synthesis aims to create stereogenic centers with a preference for one enantiomer over the other. For derivatives of this compound, this can be particularly relevant when the naphthalene core is part of a larger, more complex molecule. Methods for synthesizing chiral organic compounds with trifluoromethyl-substituted stereocenters are of significant interest to the agrochemical and pharmaceutical industries in their search for new bioactive materials. nih.gov

A key strategy involves the use of metal-catalyzed asymmetric reactions. nih.gov Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. nih.govnih.gov For instance, C2 symmetric biphenyl (B1667301) and binaphthyl ligands are widely used because their restricted axis can provide an excellent chiral environment in metal-chiral scaffolds. nih.gov While specific examples for this compound are not detailed in available research, the principles of using catalysts derived from axially chiral biaryldiols in asymmetric additions are well-established and could be adapted. nih.gov

Enantioselective transformations could involve reactions such as asymmetric hydrogenation or cross-coupling, where the trifluoromethyl groups can significantly influence the electronic properties and reactivity of the naphthalene system. nih.govnih.gov The synthesis of chiral α-trifluoromethyl alcohols and ethers has been achieved through nickel-catalyzed stereoconvergent Hiyama cross-coupling reactions, demonstrating a viable pathway for creating CF3-substituted stereocenters. nih.gov

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a reliable and time-efficient method for producing enantiomerically pure compounds, making it valuable during drug development. wikipedia.orgnih.gov

The process generally involves attaching the chiral auxiliary to the substrate, performing a diastereoselective reaction, and then cleaving the auxiliary. researchgate.net Common chiral auxiliaries are often derived from readily available natural sources like amino acids or terpenes. nih.gov Examples include oxazolidinones (popularized by Evans), camphor-derived auxiliaries, and pseudoephedrine. wikipedia.org

For this compound, a chiral auxiliary could be attached via the hydroxyl group, converting it into an ether or ester linkage with the auxiliary. The bulky and electron-withdrawing trifluoromethyl groups on the naphthalene ring would likely exert significant steric and electronic influence, potentially enhancing the diastereoselectivity of reactions at a nearby prochiral center. Once the desired stereochemistry is established, the auxiliary would be cleaved to reveal the chiral derivative of the naphthalenol.

Derivatization for Enhanced Spectroscopic Detection and Separation

The inherent spectroscopic and chromatographic properties of this compound may not be optimal for trace analysis. Derivatization is a common strategy to improve analytical performance by modifying the analyte to enhance its detectability or improve its separation characteristics in techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). oup.comnih.govnih.gov

For naphthalenols, derivatization of the hydroxyl group is a primary approach. nih.gov This can introduce a chromophore or fluorophore to enhance UV-Vis or fluorescence detection, respectively. nih.govajol.info Attaching a suitable functional group can significantly lower the limit of detection. For example, converting fatty acids to their naphthyl methyl derivatives imparts fluorescence, allowing for sensitive detection. ajol.info Similarly, triterpenoids, which often lack strong UV absorption, are derivatized at their hydroxyl or carboxyl groups to improve HPLC sensitivity. nih.gov

In the context of GC analysis, derivatization is crucial to transform polar compounds like naphthols into less polar, more volatile derivatives, leading to better chromatographic peak shape and resolution. oup.com Reagents like acetic anhydride or silylating agents are commonly used for this purpose. oup.com

For HPLC separation of naphthalene derivatives, derivatization can also alter the polarity and retention characteristics of the molecule. researchgate.net This can be used to resolve complex mixtures or to improve peak symmetry. The choice of derivatizing agent depends on the analytical technique being used (e.g., HPLC-UV, HPLC-fluorescence, GC-MS) and the specific requirements of the analysis. oup.comnih.gov The trifluoromethyl groups on the naphthalene ring already provide a strong signal in ¹⁹F NMR, which can be used for detection and quantification without derivatization. asahilab.co.jp However, for other detection methods, derivatization remains a powerful tool.

Applications of 4,6 Bis Trifluoromethyl Naphthalen 2 Ol in Materials Science

Organic Electronics and Optoelectronics

The unique combination of a polycyclic aromatic system and potent electron-withdrawing substituents makes 4,6-bis(trifluoromethyl)naphthalen-2-ol a promising candidate for use in organic electronics. The trifluoromethyl (-CF3) groups, in particular, are known to significantly influence the electronic properties of organic molecules.

Building Blocks for Semiconducting Materials

The primary potential application of this compound is as a molecular building block for the synthesis of larger, high-performance organic semiconductors. The naphthalene (B1677914) core provides a rigid, planar structure conducive to intermolecular π-π stacking, which is crucial for efficient charge transport. ijrpr.comnih.gov

The two trifluoromethyl groups are powerful electron-withdrawing substituents that can lower the energy levels of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org This is a key strategy in designing n-type (electron-transporting) organic semiconductors, which are essential for creating complementary circuits and improving the efficiency of various organic electronic devices. Research on related naphthalene structures, such as naphthalene tetracarboxylic diimides (NDIs), has shown that fluorination is an effective method for producing environmentally stable n-type materials. nih.govacs.org Furthermore, the incorporation of -CF3 groups into polymer backbones has been shown to disrupt chain packing, which can increase the solubility of the resulting materials without significantly compromising thermal stability. researchgate.net The hydroxyl group provides a convenient reactive handle for incorporating this fluorinated naphthalene unit into polymers or other complex molecular architectures through reactions like etherification or esterification.

Application in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

For OFETs, the development of stable and high-mobility n-type semiconductors remains a critical challenge. The strong electron-withdrawing nature of the two -CF3 groups on the naphthalene core makes this compound an excellent candidate for developing n-type materials. nih.gov Studies on other fluorinated organic molecules have demonstrated that they can function as air-stable n-type semiconductors. hhu.de When incorporated into a larger conjugated system, this bis(trifluoromethyl)naphthalene moiety could lead to materials with the low-lying LUMO levels necessary for efficient electron transport in the transistor channel. researchgate.net Naphthalene derivatives have been successfully used as building blocks for OFET materials, achieving high charge carrier mobilities. nih.gov

Similarly, in OPVs, electron-acceptor (n-type) materials are required to form the bulk heterojunction with a p-type polymer donor. The electron-deficient characteristics imparted by the -CF3 groups suggest that derivatives of this compound could function as acceptor materials, facilitating charge separation and transport to the electrodes.

Interfacial Modulators in Perovskite Solar Cells

Although no studies have specifically reported the use of this compound as an interfacial layer in perovskite solar cells, its properties suggest it could be a viable candidate. The efficiency and stability of these solar cells are highly dependent on the interfaces between the perovskite absorber and the charge transport layers. Molecules with large dipole moments are often used to modify these interfaces to improve energy level alignment and facilitate charge extraction. The strong dipole moment associated with multiple C-F bonds could allow derivatives of this compound to alter the work function of electrode surfaces or passivate defects at the perovskite surface, potentially leading to enhanced device performance.

Fluorescent Materials and Dyes

The naphthalene ring system is inherently fluorescent, forming the core of many well-known fluorophores. The photophysical properties of these molecules can be finely tuned by adding substituents to the aromatic core.

Development of Novel Fluorophores

The hydroxyl and trifluoromethyl groups on the this compound skeleton are expected to modulate the intrinsic fluorescence of the naphthalene core. The -OH group typically acts as an electron-donating group, while the -CF3 groups are strongly electron-withdrawing. This "push-pull" electronic character can lead to intramolecular charge transfer (ICT) upon photoexcitation, often resulting in fluorescent probes that are sensitive to their local environment, such as solvent polarity.

Studies on other trifluoromethylated aromatic systems have demonstrated their promising photophysical properties and high thermal stability. nih.govbeilstein-archives.org By chemically modifying the hydroxyl group, this compound can be used to synthesize a variety of new dyes and fluorescent probes for applications in chemical sensing, bio-imaging, or as fluorescent labels.

No specific performance data tables for this compound are included, as detailed experimental results for its direct application in the outlined areas are not widely available in the scientific literature.

Tunable Emission Properties through Structural Modification

The inherent fluorescence of the naphthalene core in this compound provides a foundational platform for the development of advanced photoactive materials. While direct studies on the emission properties of this specific compound are not extensively documented, the principles of structural modification to tune the emission characteristics of related naphthalenic and binaphthyl systems are well-established. The emission wavelength and quantum yield of fluorophores are highly sensitive to their electronic and steric environment.

Structural modifications, such as the introduction of various substituents onto the naphthalene ring or derivatization of the hydroxyl group, can significantly alter the photophysical properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby red-shifting or blue-shifting the emission wavelength. Research on core-substituted naphthalene bisimides has demonstrated that a range of colors from red to blue with strong photoluminescence can be achieved through the stepwise nucleophilic displacement of atoms with amines or alkoxides. nih.govresearchgate.net

Furthermore, the formation of aggregates or excimers can lead to new, red-shifted emission bands. The bulky trifluoromethyl groups in this compound are likely to influence the packing of the molecules in the solid state, which in turn affects their solid-state emission properties. The principles observed in other binaphthol derivatives, where modifications to the molecular structure tune optoelectronic properties for applications in sensors and organic light-emitting diodes (OLEDs), suggest a similar potential for this compound. magtech.com.cn

Table 1: Potential Structural Modifications and Their Expected Effect on Emission Properties

| Modification Site | Type of Modification | Expected Effect on Emission |

| Naphthalene Core | Introduction of electron-donating groups | Red-shift in emission |

| Naphthalene Core | Introduction of electron-withdrawing groups | Blue-shift in emission |

| Hydroxyl Group | Etherification or Esterification | Alteration of quantum yield and solubility |

| Overall Structure | Dimerization or Polymerization | Potential for new excimer emission bands |

Polymer Chemistry

The unique combination of a rigid naphthalene backbone and electron-withdrawing trifluoromethyl groups makes this compound an attractive candidate for the synthesis of high-performance fluorinated polymers.

Monomers for High-Performance Fluorinated Polymers